A Senior Application Scientist's Technical Guide to 1-(Bromomethyl)-4-octylbenzene: Properties, Synthesis, and Application
A Senior Application Scientist's Technical Guide to 1-(Bromomethyl)-4-octylbenzene: Properties, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-octylbenzene, a key organic intermediate. We will delve into its core molecular properties, centered around its molecular weight, and expand into its chemical reactivity, synthesis, and practical applications in research and development. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent. We will explore the causality behind its synthetic utility, provide a detailed experimental protocol for its use, and outline essential safety and handling procedures.
Core Molecular Profile and Physicochemical Properties
1-(Bromomethyl)-4-octylbenzene, also known by its synonym 4-octylbenzyl bromide, is a bifunctional organic molecule. It features a hydrophobic octyl chain and a reactive benzylic bromide group on a central benzene ring. This unique structure makes it a valuable intermediate for introducing a long-chain, lipophilic aromatic moiety into a target molecule. The molecular weight of 1-(Bromomethyl)-4-octylbenzene is 283.25 g/mol [1].
A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 283.25 g/mol | PubChem[1] |
| Molecular Formula | C₁₅H₂₃Br | PubChem[1] |
| CAS Number | 88255-11-2 | PubChem[1] |
| IUPAC Name | 1-(bromomethyl)-4-octylbenzene | PubChem[1] |
| SMILES | CCCCCCCCC1=CC=C(C=C1)CBr | PubChem[1] |
| Exact Mass | 282.09831 Da | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 6.5 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem[1] |
The Chemistry of Application: Reactivity and Synthesis
The Foundation of Utility: Benzylic Reactivity
The primary driver of 1-(Bromomethyl)-4-octylbenzene's utility is the high reactivity of the bromomethyl group. As a benzylic halide, the carbon-bromine bond is susceptible to nucleophilic substitution. This reactivity is significantly enhanced compared to a simple alkyl halide due to the adjacent benzene ring, which can stabilize the transition state and any potential carbocation intermediate through resonance.
This inherent reactivity makes it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds. It is predominantly used as an alkylating agent to introduce the 4-octylbenzyl group. The long octyl chain is particularly useful in applications where modifying solubility, increasing lipophilicity, or inducing self-assembly in materials is desired, such as in the development of liquid crystals or functional polymers. While direct applications are specific, related compounds are pivotal as intermediates in pharmaceuticals and agrochemicals[2].
A Plausible Synthetic Route: Radical Bromination
A standard and efficient method for synthesizing 1-(Bromomethyl)-4-octylbenzene involves the free-radical bromination of its precursor, 4-octyltoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photochemical conditions.
The causality for this choice is clear: NBS provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic addition to the aromatic ring.
Caption: Workflow for the synthesis of 1-(Bromomethyl)-4-octylbenzene.
Experimental Protocol: Williamson Ether Synthesis using 1-(Bromomethyl)-4-octylbenzene
This protocol details a representative application of 1-(Bromomethyl)-4-octylbenzene as an alkylating agent in a Williamson ether synthesis. This procedure is a self-validating system; successful synthesis and isolation of the target ether confirm the reactivity and purity of the starting benzyl bromide.
Objective: To synthesize 1-(methoxymethyl)-4-octylbenzene.
Principle
The alkoxide (methoxide) acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(Bromomethyl)-4-octylbenzene. This SN2 reaction displaces the bromide leaving group to form the desired ether product.
Materials and Reagents
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1-(Bromomethyl)-4-octylbenzene (1.0 eq)
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Sodium methoxide (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
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Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology
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Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(Bromomethyl)-4-octylbenzene (e.g., 2.83 g, 10 mmol) in 40 mL of anhydrous THF.
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Addition of Nucleophile: Add sodium methoxide (e.g., 0.65 g, 12 mmol) to the stirred solution at room temperature.
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Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: After the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of deionized water. Shake vigorously and allow the layers to separate.
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Washing: Discard the aqueous layer. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the mixture to remove the drying agent.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure 1-(methoxymethyl)-4-octylbenzene.
Characterization
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the benzylic CH₂Br signal and the appearance of a new CH₂-O-CH₃ signal in the NMR spectrum would validate the reaction's success.
Safety, Handling, and Storage
As a reactive benzylic bromide, 1-(Bromomethyl)-4-octylbenzene must be handled with care. Related compounds are known to be corrosive and irritants, causing severe skin burns, eye damage, and respiratory irritation[3][4].
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Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors[5]. Emergency eye wash stations and safety showers must be readily accessible[4].
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
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Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling[4][6]. Keep the container securely sealed when not in use[6].
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Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container[6]. Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols[5].
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Disposal: Dispose of waste materials and containers at an approved waste disposal facility in accordance with local, state, and federal regulations[5].
Conclusion
1-(Bromomethyl)-4-octylbenzene is more than a chemical with a defined molecular weight; it is a highly functional and versatile building block in modern organic synthesis. Its value is derived from the predictable and efficient reactivity of its benzylic bromide group, coupled with the significant lipophilic contribution of its octyl chain. For researchers in materials science and drug discovery, a thorough understanding of its properties, handling requirements, and reactive potential is essential for leveraging its capabilities to construct complex molecular architectures.
References
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PubChem. (n.d.). 1-(Bromomethyl)-4-octylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-BROMO-4-OCTYLBENZENE. Retrieved from [Link]
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Scafish. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Retrieved from [Link]
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PubChem. (n.d.). 1-(Bromomethyl)-4-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (n.d.). 1-Bromo-4-n-octylbenzene, 97%. Retrieved from [Link]
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Gesher. (n.d.). Exploring Octylbenzene: Properties, Applications, and Manufacturing. Retrieved from [Link]
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